
5-Methyl-2-(trifluoromethyl)benzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C9H8BrF3. It is a solid substance . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)benzyl bromide involves stirring the reaction mixture at room temperature for 2 hours. The toluene is then distilled under reduced pressure, and the residue is dissolved in methylene chloride, treated with water, and adjusted to pH 8.0 with potassium hydrogen carbonate .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(trifluoromethyl)benzyl bromide can be represented by the SMILES stringCC1=CC(CBr)=C(C(F)(F)F)C=C1 . The InChI representation is 1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)benzyl bromide is a solid substance . It has a molecular weight of 253.06 . The refractive index n20/D is 1.449 (lit.) . The boiling point is 176 °C (lit.) , and the density is 1.674 g/mL at 25 °C (lit.) .科学的研究の応用
Structural Treatment Efficacy in Pest Management
5-Methyl-2-(trifluoromethyl)benzyl bromide, as part of methyl bromide compounds, has been studied for its effectiveness in structural treatments against pests like Tribolium castaneum and Tribolium confusum in food facilities. Despite the phase-out of methyl bromide due to environmental concerns, research like Campbell et al. (2015) has evaluated alternative treatments such as sulfuryl fluoride and heat, showing that these alternatives can effectively reduce pest populations, albeit with varying efficacy across treatments. This study underscores the need for continued evaluation of methyl bromide alternatives in pest management within food processing and storage environments (Campbell, J., Buckman, K., Fields, P., & Subramanyam, B., 2015).
Environmental and Health Implications
The environmental and health implications of using methyl bromide compounds, including 5-Methyl-2-(trifluoromethyl)benzyl bromide, have been extensively reviewed, focusing on the neurotoxicity and potential risks associated with exposure. Studies have elaborated on both the acute and subchronic neurotoxic effects in animal models, emphasizing the importance of safety precautions and regulatory measures to mitigate exposure risks in contexts where these compounds are used (Piccirillo, V., & Piccirillo, A., 2010).
Alternatives and Integrated Pest Management
Research into alternatives for methyl bromide, including structural heat treatment, has gained traction in response to environmental and health concerns. Mahroof (2007) discussed the application of heat treatment in food-processing facilities as a viable alternative for pest management. This method involves elevating the ambient temperature to levels lethal to stored-product insect pests, presenting an environmentally friendly and effective strategy for pest control in the absence of chemical fumigants like methyl bromide (Mahroof, R., 2007).
Safety and Hazards
5-Methyl-2-(trifluoromethyl)benzyl bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . It is non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects . It causes severe skin burns and eye damage . It may cause respiratory irritation . The product is a corrosive material .
特性
IUPAC Name |
2-(bromomethyl)-4-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-8(9(11,12)13)7(4-6)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCECDRXXOHBVSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590666 |
Source


|
| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886502-86-9 |
Source


|
| Record name | 2-(Bromomethyl)-4-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



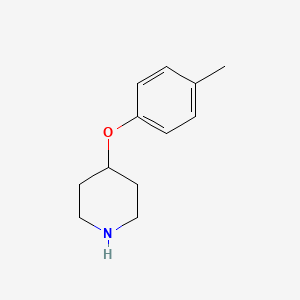


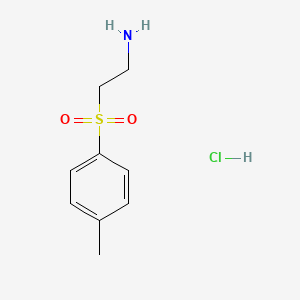
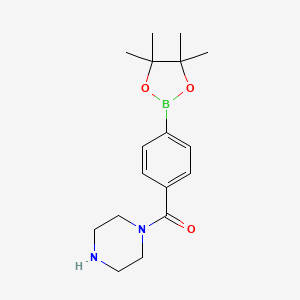
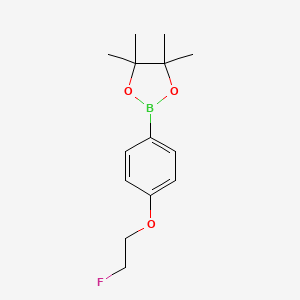

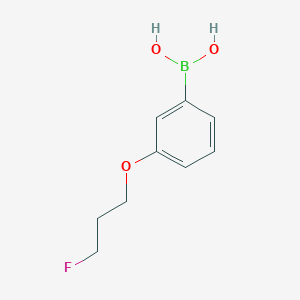


![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
